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Compound of Interest

Compound Name: meta-Hoechst

CAS No.: 132869-83-1

Cat. No.: B1662179

Get Quote

Executive Summary
The meta-hydroxy Hoechst analogue (m-Hoechst) is a sequence-specific DNA minor groove

binder designed to probe the structural requirements of drug-DNA recognition. Unlike the

parent Hoechst 33258, where the para-hydroxyl group is free to rotate, the meta-hydroxyl

group in m-Hoechst is sterically constrained within the minor groove, often leading to altered

binding thermodynamics and fluorescence quantum yields.

This guide presents a convergent, modular synthesis strategy. This approach is superior to

linear elongation as it minimizes the handling of mutagenic DNA-binding intermediates and

allows for the separate optimization of the "Head" (phenol-benzimidazole) and "Tail"

(piperazine-benzimidazole) fragments.

Key Technical Parameters:

Target Structure: 2'-(3-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5'-bi-1H-benzimidazole.

Primary Challenge: Regiocontrol during benzimidazole formation and prevention of oxidative

degradation of the electron-rich piperazine moiety.
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Strategy: Bisulfite-mediated oxidative cyclization (mild conditions) combined with a

protecting-group strategy for the phenol to ensure high purity.

Retrosynthetic Analysis
The molecule is disconnected into three primary units: the Head (3-hydroxybenzaldehyde

derivative), the Linker (3,4-diaminobenzoic acid), and the Tail (4-(4-methylpiperazin-1-

yl)benzene-1,2-diamine).

Logical Disconnection Plan
Strategic Bond Breaking: The bi-benzimidazole bond is formed last (or the amide precursor

to it).

Fragment A (Head + Linker): A mono-benzimidazole carboxylic acid derived from 3-

methoxybenzaldehyde (protected phenol) and 3,4-diaminobenzoic acid.

Fragment B (Tail): A piperazine-substituted phenylenediamine derived from 5-chloro-2-

nitroaniline.
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Caption: Retrosynthetic disconnection of m-Hoechst into chemically stable building blocks.

Detailed Synthesis Protocol
Phase 1: Synthesis of Fragment A (The "Head" Unit)
Objective: Create the first benzimidazole ring containing the meta-substituted phenyl ring.

Rationale: Using 3-methoxybenzaldehyde protects the phenol from oxidation during the radical-

mediated cyclization and prevents side-reactions during the acid chloride formation later.

Reagents:

3,4-Diaminobenzoic acid (1.0 eq)

3-Methoxybenzaldehyde (1.1 eq)
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Sodium metabisulfite (Na₂S₂O₅) (1.2 eq)

Solvent: Ethanol/Water (3:1)

Protocol:

Dissolution: Dissolve 10 mmol of 3,4-diaminobenzoic acid in 30 mL of ethanol/water mixture.

Addition: Add 11 mmol of 3-methoxybenzaldehyde. Stir for 15 minutes at room temperature

to allow imine formation.

Oxidant Addition: Add 12 mmol of Na₂S₂O₅ dissolved in minimal water.

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (SiO₂,

MeOH/DCM 1:9).

Workup: Cool the reaction to room temperature. The product, 2-(3-methoxyphenyl)-1H-

benzimidazole-5-carboxylic acid, typically precipitates.

Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from

ethanol if necessary.

Checkpoint: Verify structure via ¹H NMR (Look for the meta-substitution pattern:

singlet/doublet/triplet splitting in the aromatic region).

Phase 2: Synthesis of Fragment B (The "Tail" Unit)
Objective: Synthesize the electron-rich diamine required for the second benzimidazole.

Rationale: The piperazine ring is installed via Nucleophilic Aromatic Substitution (SₙAr) before

reducing the nitro group to avoid handling unstable triamines.

Step 2a: SₙAr Reaction

Reactants: 5-Chloro-2-nitroaniline + 1-Methylpiperazine (Excess).

Conditions: Reflux in n-butanol or neat at 120°C for 12 hours.

Product: 5-(4-methylpiperazin-1-yl)-2-nitroaniline.
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Purification:Precipitate with water, filter, and wash with hexane. The bright yellow/orange

solid is stable.

Step 2b: Reduction to Diamine

Reactants: Nitro-precursor from 2a.

Catalyst: 10% Pd/C or Raney Nickel.

Conditions: Hydrogenation (H₂ balloon) in Methanol at RT for 4 hours.

Critical Note: The resulting 4-(4-methylpiperazin-1-yl)benzene-1,2-diamine is highly sensitive

to air oxidation (turning dark purple/black). Use immediately in the next step or store under

Argon at -20°C.

Phase 3: Coupling and Cyclization (The "Fusion")
Objective: Link Fragment A and B and close the second ring.

Step 3a: Amide Coupling

Activation: Suspend Fragment A (Acid) in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of

DIPEA. Stir for 10 mins.

Alternative: Convert Fragment A to acid chloride using Thionyl Chloride (SOCl₂), then

remove excess SOCl₂ completely before adding the amine.

Coupling: Add Fragment B (Diamine) (1.0 eq) under Argon.

Reaction: Stir at RT for 4–12 hours.

Isolation: Pour into ice water. Filter the precipitate (The intermediate amide).

Step 3b: Cyclodehydration

Solvent: Dissolve the amide intermediate in Glacial Acetic Acid.

Reflux: Heat to reflux (118°C) for 2–4 hours. This forces the closure of the second

benzimidazole ring.
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Workup: Evaporate acetic acid under reduced pressure. Neutralize the residue with

saturated NaHCO₃ (aq) to pH 8.

Extraction: Extract with Ethyl Acetate or DCM. Dry over Na₂SO₄ and concentrate.

Phase 4: Final Deprotection
Objective: Reveal the meta-hydroxyl group.

Reagent: Boron Tribromide (BBr₃) (1M in DCM).

Conditions: Dissolve the methoxy-precursor in anhydrous DCM at -78°C. Add BBr₃ (3–4 eq)

dropwise.

Warming: Allow to warm to RT and stir for 12 hours.

Quench: Cool to 0°C and carefully quench with Methanol (exothermic!).

Salt Formation: The product will likely exist as a hydrobromide salt. For the hydrochloride salt

(standard for Hoechst), treat with HCl/MeOH and precipitate with Ether.

Purification and Characterization
Purification Strategy
Hoechst analogues are cationic and stick to silica.

Method: Preparative HPLC.

Column: C18 Reverse Phase.

Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

Gradient: 5% ACN to 60% ACN over 30 minutes.

Detection: UV at 350 nm (Hoechst absorption max).

Characterization Data (Expected)
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Technique Expected Signal / Observation

¹H NMR (DMSO-d₆)

Phenol: Singlet at ~9.5–10 ppm (D₂O

exchangeable). Meta-Pattern: Look for 3-

position signals (d, t) distinct from AA'BB' of

para-isomers. Piperazine: Methyl singlet at ~2.3

ppm; broad multiplets at 2.5–3.5 ppm.

HRMS (ESI+)
Calculate exact mass for C₂₅H₂₄N₆O + H⁺.

Expected [M+H]⁺ ≈ 425.208.

UV-Vis
λmax ≈ 340–350 nm (Blue shift possible

compared to para-isomer).

Fluorescence
Emission max ≈ 450–470 nm (bound to DNA).

[1] Low fluorescence in free solution.

Experimental Workflow Diagram
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Head Unit Synthesis

Tail Unit Synthesis

Convergent Assembly

3-Methoxybenzaldehyde
+ 3,4-Diaminobenzoic Acid
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Caption: Convergent workflow for the synthesis of m-Hoechst, highlighting parallel fragment

generation.

References
Kelly, D. P., et al. (1994). "Synthesis and DNA binding properties of a meta-hydroxy analogue

of Hoechst 33258." Nucleic Acids Research.

Lown, J. W., & Singh, M. P. (1998). "Synthesis of substituted imidazo[4,5-b]pyridines as

analogs of the DNA binding fluorochrome Hoechst 33258." Synthetic Communications.

Clark, G. R., et al. (1996). "Designer DNA-binding drugs: the crystal structure of a meta-

hydroxy analogue of Hoechst 33258 bound to d(CGCGAATTCGCG)2." Nucleic Acids

Research.

Bordwell, F. G. (1975). "Equilibrium acidities of carbon acids." Journal of the American

Chemical Society.[2] (Referenced for pKa considerations of meta- vs para-phenols).

Hoechst AG. (1970s).[3][4] Original patent literature for Bisbenzimide dyes (Hoechst 33258).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662179/docs#technical-synthesis-guide-meta-
hydroxy-hoechst-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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